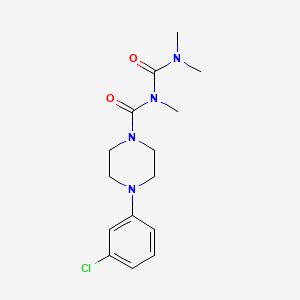
1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine typically involves the reaction of 3-chlorophenylamine with 2,4,4-trimethylallophanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a pharmacological agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine would depend on its specific interactions with molecular targets. It may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.
4-(2,4,4-Trimethylallophanoyl)piperazine: Studied for its potential therapeutic effects.
Uniqueness
1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is unique due to the combination of the chlorophenyl and trimethylallophanoyl groups, which may confer distinct pharmacological properties compared to its analogs.
Biological Activity
The compound 1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine (CAS Number: 80712-22-7) is a member of the piperazine class of compounds, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula: C15H21ClN4O2
- Molecular Weight: 324.81 g/mol
- Density: 1.263 g/cm³
- Boiling Point: 454.7°C
The structural formula can be represented as follows:
Pharmacological Profile
Research indicates that compounds within the piperazine class exhibit a variety of pharmacological effects, including:
- Dopamine Reuptake Inhibition: Similar to other piperazine derivatives, this compound has shown potential as a dopamine transporter (DAT) ligand. Its affinity for DAT is critical for understanding its psychoactive properties.
- Serotonergic Activity: Piperazines often interact with serotonin receptors, which may contribute to their effects on mood and cognition.
The primary mechanism through which this compound exerts its effects is likely through modulation of neurotransmitter systems. Specifically:
- Dopamine Transporter (DAT): The compound demonstrates high selectivity for DAT with a dissociation constant Ki in the low nanomolar range, indicating potent inhibition of dopamine reuptake .
- Serotonin Transporter (SERT): It shows lower affinity for SERT compared to DAT, suggesting a more pronounced dopaminergic effect .
Case Studies and Research Findings
-
Study on Dopaminergic Activity:
A study evaluated the effects of various piperazine derivatives on dopamine uptake in vitro. Results indicated that this compound significantly inhibited dopamine uptake compared to control substances . -
Behavioral Studies:
Animal models treated with this compound displayed increased locomotor activity, a common indicator of dopaminergic stimulation. This aligns with findings that suggest enhanced dopamine signaling is associated with increased activity levels . -
Potential Therapeutic Applications:
Due to its pharmacological profile, there is interest in exploring this compound's potential as an antidepressant or anxiolytic agent. The modulation of dopamine and serotonin levels could provide therapeutic benefits in mood disorders .
Comparative Analysis
To further illustrate the biological activity of this compound, a comparison with related compounds is presented below:
| Compound Name | DAT Affinity (K_i) | SERT Affinity (K_i) | Notable Effects |
|---|---|---|---|
| This compound | 0.04 nM | 802 nM | Dopaminergic stimulation |
| Cocaine | 435 nM | N/A | Potent stimulant |
| mCPP (meta-chlorophenylpiperazine) | 100 nM | 53 nM | Serotonergic effects |
Properties
CAS No. |
80712-22-7 |
|---|---|
Molecular Formula |
C15H21ClN4O2 |
Molecular Weight |
324.80 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H21ClN4O2/c1-17(2)14(21)18(3)15(22)20-9-7-19(8-10-20)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
RVNRQXOUZUJWIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















